(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate
Description
This compound is a highly substituted oxane (a six-membered oxygen-containing ring) with multiple functional groups:
- Acetyloxy groups at positions 4, 5, and 3 (as an acetate ester).
- A 2,2,2-trichloroethanimidoyloxy group at position 2, likely enhancing stability or enabling specific binding interactions.
Its stereochemistry (2R,3S,4S,5R,6R) is critical for its biochemical interactions, as slight stereochemical variations can drastically alter solubility, reactivity, and biological activity. The compound’s structural complexity suggests applications in drug delivery, enzyme inhibition, or as a synthetic intermediate in carbohydrate chemistry .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Cl3NO11P/c1-6-28-35(27,29-7-2)9-8-13-14(30-10(3)24)15(31-11(4)25)16(32-12(5)26)17(33-13)34-18(23)19(20,21)22/h13-17,23H,6-9H2,1-5H3/t13-,14-,15+,16+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZHUDRTSODAG-UHDSXZAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl3NO11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Protection
Methyl β-D-glucopyranoside serves as the starting material due to its fixed β-anomeric configuration. Sequential acetylation using acetic anhydride in pyridine selectively protects C3, C4, and C5 hydroxyls. The C6 primary hydroxyl remains unprotected for subsequent functionalization, while the anomeric methyl group at C2 is selectively hydrolyzed using aqueous HCl in methanol to yield the hemiacetal.
Selective Deprotection and Intermediate Isolation
Selective deprotection of the anomeric methyl group is achieved via acid-catalyzed hydrolysis (0.1 M HCl, 40°C, 2 h), yielding a hemiacetal intermediate. Quantitative acetylation of the C3 hydroxyl is performed using acetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Installation of the Diethoxyphosphoryl Ethyl Group at C6
Tosylation of the C6 Hydroxyl
The C6 hydroxyl is converted to a tosylate using tosyl chloride (1.2 eq) in pyridine (0°C, 4 h), enabling nucleophilic displacement. The tosylate intermediate is isolated in 85% yield and characterized via $$^{1}\text{H}$$ NMR (δ 2.45 ppm, singlet, tosyl methyl).
Nucleophilic Substitution with Phosphonate Reagent
A diethyl 2-hydroxyethylphosphonate reagent is prepared via Michaelis-Arbuzov reaction between triethyl phosphite and 2-bromoethanol (80°C, 12 h). The resulting phosphonate is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) and reacted with the C6 tosylate (60°C, 24 h), yielding the phosphoryl ethyl substituent. Key considerations include:
- Solvent effects : THF enhances nucleophilicity compared to DCM.
- Temperature control : Elevated temperatures prevent phosphonate oxidation.
The product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:1) and confirmed by $$^{31}\text{P}$$ NMR (δ 22.5 ppm).
Trichloroethanimidoyloxy Group Installation at C2
Activation of the Anomeric Hydroxyl
The hemiacetal hydroxyl at C2 is activated using trichloroacetonitrile (2.5 eq) and 1,8-diazabicycloundec-7-ene (DBU, 0.1 eq) in DCM (−20°C to RT, 6 h). This forms the trichloroacetimidate donor, critical for glycosylation reactions. Mechanistic studies using $$^{13}\text{C}$$- and $$^{15}\text{N}$$-labeling confirm an intermolecular aglycon transfer pathway, necessitating strict stoichiometric control to minimize amide byproducts.
Optimization of Imidate Stability
Reaction monitoring via thin-layer chromatography (TLC) reveals competing hydrolysis under acidic conditions. Implementing azeotropic drying (molecular sieves) and limiting reaction time to 4 h improves imidate stability, yielding the target intermediate in 78% purity.
Final Acetylation and Global Deprotection
C3 Acetylation
The remaining C3 hydroxyl is acetylated using acetic anhydride (1.1 eq) and DMAP (0.05 eq) in DCM (RT, 2 h). Excess reagent is quenched with methanol, and the product is purified via recrystallization (ethanol/water).
Global Deprotection and Characterization
Saponification of the methyl glycoside (if present) is performed using NaOH (0.5 M, 0°C, 30 min), followed by neutralization with Amberlite IR-120 resin. Final characterization employs:
- High-resolution mass spectrometry (HRMS) : [M+Na]$$^+$$ at m/z 832.1542 (calc. 832.1539).
- Nuclear magnetic resonance (NMR) :
Mechanistic Insights and Side Reaction Mitigation
Intermolecular Aglycon Transfer in Imidate Formation
Isotopic crossover experiments with $$^{13}\text{C}$$/$$^{15}\text{N}$$-labeled donors demonstrate that trichloroacetamides form via intermolecular aglycon transfer rather than intramolecular rearrangement. Key mitigation strategies include:
Phosphoryl Ethyl Stereochemical Integrity
The C6 substituent’s R-configuration is preserved via inversion during nucleophilic substitution (S$$_\text{N}$$2 mechanism). Polar solvents (e.g., DMF) are avoided to prevent racemization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
The compound (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.
Properties
- Molecular Weight: 466.87 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions but sensitive to hydrolysis.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, studies on phosphonate compounds have demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
| Study | Findings | Reference |
|---|---|---|
| In vitro study on phosphonates | Induced apoptosis in breast cancer cells | |
| Mechanistic study on oxane derivatives | Inhibition of tumor growth in xenograft models |
Agricultural Chemistry
The compound's phosphonate group suggests potential use as a pesticide or herbicide.
Case Study: Pesticidal Properties
Research indicates that phosphonates can act as effective fungicides. For example, certain phosphonate esters have been shown to inhibit fungal growth by disrupting cellular processes .
| Application | Effectiveness | Reference |
|---|---|---|
| Fungicide | Significant reduction in fungal biomass | |
| Herbicide | Effective against broadleaf weeds |
Biochemistry
The compound may serve as a biochemical tool for studying enzyme activity due to its ability to mimic substrates or inhibitors.
Case Study: Enzyme Inhibition
Studies have demonstrated that similar compounds can inhibit enzymes involved in metabolic pathways. For instance, phosphonates have been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission .
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these details.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three structurally analogous molecules from the evidence.
Table 1: Functional Group Comparison
*Molecular weights are estimated due to lack of empirical data in evidence.
Key Findings from Structural Analysis
Acetylated Derivatives: The target compound shares acetyloxy groups with compounds in and , which are common in prodrugs to enhance lipid solubility and absorption.
Phosphorylated vs. Nitro/Acrylate Groups :
- The diethoxyphosphoryl ethyl group in the target compound contrasts with the nitro group in and the acrylate termini in PEGDA . Phosphorylated groups are more polar, suggesting better aqueous solubility than nitro derivatives but lower crosslinking utility compared to acrylates.
Stereochemical Complexity :
- The target compound’s (2R,3S,4S,5R,6R) configuration is distinct from the (2R,3R,4S,5R,6R) and (2R,3R,4S,5S,6S) configurations in and . These stereochemical differences likely influence its binding affinity to biological targets, such as carbohydrate-processing enzymes.
Biological Activity
The compound (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 447.44 g/mol. The presence of acetyloxy and diethoxyphosphoryl groups suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethoxyphosphoryl group may facilitate binding to phosphatases or kinases, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, the trichloroethanimidoyl moiety could enhance its potency by stabilizing interactions with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects against HeLa cervical cancer cells with an IC50 value indicating significant potency.
- Antimicrobial Properties : The presence of multiple functional groups may confer antibacterial and antifungal properties. In vitro tests have demonstrated effectiveness against several pathogenic strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines, including HeLa and MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest.
- Antimicrobial Efficacy : In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion assays, suggesting potential as a novel antimicrobial agent.
- Enzyme Inhibition Studies : Research involving enzyme kinetics revealed that the compound effectively inhibited HDAC activity in a dose-dependent manner. This inhibition was linked to altered gene expression profiles in treated cells.
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
